molecular formula C19H18N4O2S B4506817 N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4506817
M. Wt: 366.4 g/mol
InChI Key: NPNDIPNELRVWOA-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted at position 2 with a benzylamino group and at position 4 with a carboxamide moiety linked to a 4-(acetylamino)phenyl ring. This structure combines aromatic, amide, and amine functionalities, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(benzylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13(24)21-15-7-9-16(10-8-15)22-18(25)17-12-26-19(23-17)20-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNDIPNELRVWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The final step involves the coupling of the acetylated phenyl thiazole with benzylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The amide linkage allows for hydrogen bonding with biological

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Substituents (Thiazole Core) Key Features & Activities Reference
Target Compound 2-(Benzylamino), 4-(N-[4-acetylamino]phenyl) Potential bioactivity inferred from analogs
N-[4-(Acetylamino)phenyl]-2-(isobutylamino)-1,3-thiazole-4-carboxamide () 2-(Isobutylamino) Structural analog; no activity data provided
Compound 29 () 2-(Methylpropyl), 4-(Azidobenzoylphenyl) 98% purity; synthesized via Cu-catalyzed steps
Compound 31 () 2-(Methylpropyl), 4-(Aminobenzamido) 99% purity; anti-proliferative potential
N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide () 4-Bromophenyl, piperidinyl CNS and immunosuppressant activities
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () 4-Chlorophenyl, benzylidene Cyclin-dependent kinase inhibition
N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyloxazol-2-yl)sulfanyl]acetamide () Sulfanyl-oxazole substituent Highlighted for sulfur-mediated bioactivity

Functional Group Impact

  • Benzylamino vs. Isobutylamino (): Benzylamino’s aromaticity may improve binding to hydrophobic pockets compared to aliphatic isobutylamino.
  • Acetylamino Phenyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide

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